molecular formula C27H23N3O4 B2827500 3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

Cat. No.: B2827500
M. Wt: 453.5 g/mol
InChI Key: UAEULQWANHYLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPR803 is a potent inhibitor of the urokinase-type plasminogen activator receptor and urokinase-type plasminogen activator protein-protein interaction. This compound has shown significant anti-tumor activity by directly binding to the urokinase-type plasminogen activator receptor with a dissociation constant of 0.2 micromolar . It is primarily used in research settings to study its effects on cancer cell invasion, adhesion, and migration.

Scientific Research Applications

IPR803 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

IPR-803, also known as “3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid” or “3-{[3-(1-AZEPANYL)-6-OXO-6H-ANTHRA[1,9-CD]ISOXAZOL-5-YL]AMINO}BENZOIC ACID”, is a potent inhibitor of the uPAR•uPA protein-protein interaction (PPI) . The primary target of IPR-803 is uPAR (Urokinase Plasminogen Activator Receptor) .

Mode of Action

IPR-803 binds directly to uPAR with a sub-micromolar affinity . This binding prevents uPA (Urokinase Plasminogen Activator) from interacting with uPAR, effectively inhibiting the uPAR•uPA protein-protein interaction .

Biochemical Pathways

The uPAR•uPA protein-protein interaction is involved in signaling and proteolytic events that promote tumor invasion and metastasis . Nearly every step of cancer metastasis, including cell migration, adhesion, angiogenesis, and invasion implicates uPAR . By inhibiting the uPAR•uPA interaction, IPR-803 can block these processes and reduce the invasiveness of cancer cells .

Pharmacokinetics

When administered orally, IPR-803 reaches a concentration of 5 μM in plasma . The level of the compound in tumor tissue also reaches a high concentration of up to 10 μM and is stable even after 10 hours . This accumulation of the compound in the tumor ensures constant binding to uPAR and inhibition of uPA binding . The oral bioavailability of ipr-803 is relatively low, only about 4% .

Result of Action

IPR-803 shows higher potency in blocking breast cancer invasion in cellular studies . It effectively inhibits matrix metalloproteinase (MMP-9) mediated degradation of gelatin in a concentration-dependent manner . IPR-803 inhibits cell growth with an IC50 of 58 μM . Furthermore, in the presence of IPR-803, a concentration-dependent impairment of cell adhesion is observed .

Action Environment

The environment can influence the action, efficacy, and stability of IPR-803. For instance, the compound’s concentration in the tumor tissue can be affected by factors such as the rate of drug metabolism and excretion, the presence of drug transporters, and the tumor’s vascular supply . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IPR803 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of IPR803.

    Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity towards the urokinase-type plasminogen activator receptor.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of IPR803 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in batch processes, with each batch undergoing rigorous testing for purity and activity.

Chemical Reactions Analysis

Types of Reactions

IPR803 undergoes several types of chemical reactions, including:

    Oxidation: IPR803 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: IPR803 can participate in substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of IPR803, each with distinct chemical and biological properties. These derivatives are often studied to understand the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    IPR456: Another inhibitor of the urokinase-type plasminogen activator receptor with similar binding affinity.

    IPR789: A compound with a different core structure but similar inhibitory activity against the urokinase-type plasminogen activator receptor.

Uniqueness

IPR803 is unique in its high potency and specificity towards the urokinase-type plasminogen activator receptor. Its ability to inhibit multiple steps of cancer metastasis, including cell adhesion, migration, and invasion, makes it a valuable tool in cancer research. Additionally, its favorable pharmacokinetic properties, such as high tumor tissue concentration and stability, further enhance its potential as a therapeutic agent .

Properties

IUPAC Name

3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEULQWANHYLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
Reactant of Route 2
3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
Reactant of Route 4
3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

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